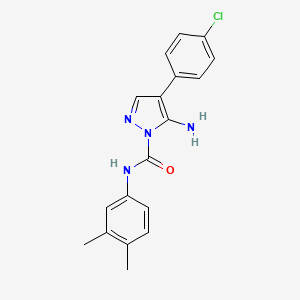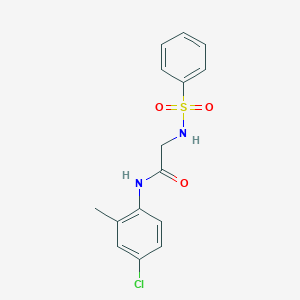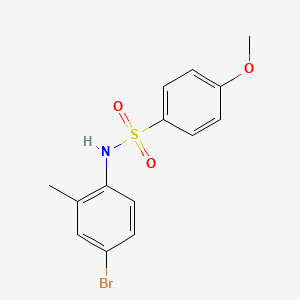![molecular formula C15H11F3N4O B5755647 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide, also known as TFB-TBOA, is a chemical compound that has gained attention in scientific research due to its potential as a tool to study glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in brain function and has been implicated in several neurological disorders. TFB-TBOA is a potent inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of these transporters in glutamate signaling and their potential as therapeutic targets.
Mechanism of Action
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide is a potent inhibitor of glutamate transporters, which blocks the reuptake of glutamate from the synaptic cleft. This leads to an accumulation of glutamate in the synaptic cleft, which can have both excitatory and neurotoxic effects. By inhibiting glutamate transporters, this compound can be used to study the role of these transporters in glutamate signaling and their potential as therapeutic targets.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits glutamate transporters with high potency and selectivity. In vivo studies have shown that this compound can increase extracellular glutamate levels and induce seizures in rodents. These effects are consistent with the role of glutamate transporters in regulating glutamate signaling in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide in lab experiments is its potency and selectivity as a glutamate transporter inhibitor. This makes it a valuable tool for studying the role of glutamate transporters in brain function and their potential as therapeutic targets. However, there are also limitations to using this compound in lab experiments. For example, its neurotoxic effects and potential to induce seizures must be carefully considered when designing experiments.
Future Directions
There are several future directions for research on 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide and glutamate transporters. One area of interest is the development of more selective and potent inhibitors of glutamate transporters, which could be used to study the role of these transporters in greater detail. Another area of interest is the development of therapies that target glutamate transporters, which could have potential for treating neurological disorders that involve dysregulation of glutamate signaling. Finally, more research is needed to fully understand the physiological and biochemical effects of this compound and other glutamate transporter inhibitors.
Synthesis Methods
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide involves several steps, including the reaction of 3-trifluoromethylphenylboronic acid with 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid to form an intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound.
Scientific Research Applications
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide has been widely used in scientific research to study the role of glutamate transporters in brain function and their potential as therapeutic targets. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is critical for maintaining proper glutamate signaling. Dysregulation of glutamate signaling has been implicated in several neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
properties
IUPAC Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-22-13-6-5-9(7-12(13)20-21-22)14(23)19-11-4-2-3-10(8-11)15(16,17)18/h2-8H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKXITAOQLVKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)
![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)

![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)




![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)

![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)